 (1-メチル-1H-インドール-2-イル)メチルアミン CAS No. 883536-35-4"
>
(1-メチル-1H-インドール-2-イル)メチルアミン CAS No. 883536-35-4"
>
(1-メチル-1H-インドール-2-イル)メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Methyl-1H-indol-2-yl)methylamine” is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “(1-Methyl-1H-indol-2-yl)methylamine” were not found, indole derivatives are known to be important precursors for the synthesis of active molecules . They can undergo C–C and C–N coupling reactions and reductions easily .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indol-2-yl)methylamine” consists of an indole ring, a tetrahydrofuran ring, and an amine group .
科学的研究の応用
抗ウイルス活性
インドール誘導体は抗ウイルス活性を有することが発見されています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されています . これらの化合物はインフルエンザAに対する阻害活性を示しました .
抗炎症特性
インドール誘導体は抗炎症特性も示します . これにより、炎症を特徴とする疾患の治療に役立つ可能性があります。
抗癌用途
インドール誘導体は腫瘍学の分野で有望視されています . これらの化合物は抗癌特性を有することが発見されており、新しい癌治療法の開発のための潜在的な候補となっています .
抗HIV活性
一部のインドール誘導体は抗HIV活性を有することが発見されています . 例えば、インドリルおよびオキソクロメニルキサンテン誘導体は、抗HIV-1剤として潜在的な可能性があると報告されています .
抗酸化特性
インドール誘導体は抗酸化剤としても作用します . この特性は、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。
抗菌活性
インドール誘導体は抗菌特性を有することが発見されています . 例えば、一部の試験された化合物は、グラム陰性クレブシエラ・ニューモニエに対して最も高い抗菌活性を示しました .
抗結核活性
インドール誘導体は抗結核活性を有することが発見されています . これは、結核の治療における潜在的な用途を示唆しています。
抗糖尿病用途
インドール誘導体は抗糖尿病特性も有することが発見されています . これにより、糖尿病の新しい治療法の開発につながる可能性があります。
結論として、他のインドール誘導体と同様に、「(1-メチル-1H-インドール-2-イル)メチルアミン」は科学研究において幅広い潜在的な用途を有しています。これらの用途は、ウイルス学、腫瘍学、内分泌学、微生物学など、さまざまな分野にわたっています。 これは、科学研究におけるインドール誘導体の重要性と汎用性を強調しています .
生化学分析
Cellular Effects
(1-Methyl-1H-indol-2-yl)methylamine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-2-yl)methylamine involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, indole derivatives are known to inhibit the activity of certain kinases, which play a role in cell signaling . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-2-yl)methylamine have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their activity . Additionally, long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-2-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
(1-Methyl-1H-indol-2-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function.
Subcellular Localization
(1-Methyl-1H-indol-2-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-13(9-12-5-2-3-7-15(12)17)10-16-11-14-6-4-8-18-14/h2-3,5,7,9,14,16H,4,6,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDCGOCZGADJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
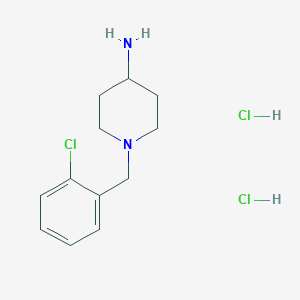
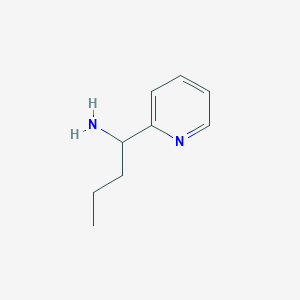
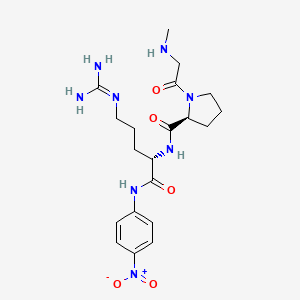
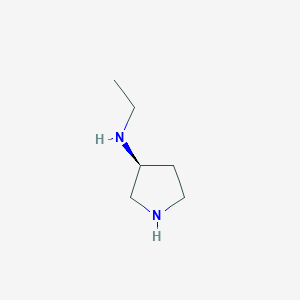

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
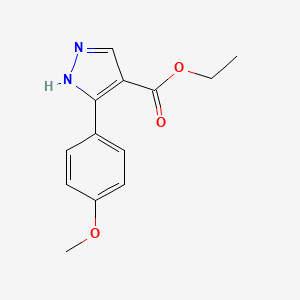



![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
